9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one
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Overview
Description
The compound 9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a bicyclic framework with a benzothiazole moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzothiazole group, and final functionalization to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to accommodate larger reaction volumes and ensure consistent quality. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one:
Chemistry: As a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which 9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules with benzothiazole groups, such as:
9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one analogs: These compounds share a similar core structure but differ in the functional groups attached.
Benzothiazole derivatives: Compounds with variations in the bicyclic framework or additional substituents on the benzothiazole ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
9-[[methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl]-9-azabicyclo[6.2.0]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-13-20-15-9-7-11-17(18(15)24-13)21(2)12-22-16-10-6-4-3-5-8-14(16)19(22)23/h14,16-17H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIQTGGJLKAAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)N(C)CN3C4CCCCCCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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